molecular formula C16H18O3 B124866 Naproxen Ethyl Ester CAS No. 31220-35-6

Naproxen Ethyl Ester

Cat. No.: B124866
CAS No.: 31220-35-6
M. Wt: 258.31 g/mol
InChI Key: URNAYRDBUUZOIU-NSHDSACASA-N
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Description

Naproxen Ethyl Ester is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is synthesized by esterifying naproxen with ethanol. This compound retains the anti-inflammatory properties of naproxen but may exhibit different pharmacokinetic properties, such as improved solubility and absorption.

Mechanism of Action

Target of Action

Naproxen, the active form of Naproxen Ethyl Ester, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever in the body .

Mode of Action

Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX enzymes by Naproxen leads to a decrease in the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. Therefore, the reduction in prostaglandin production results in the alleviation of these symptoms .

Pharmacokinetics

Naproxen is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . Naproxen is eliminated following biotransformation to glucuroconjugated and sulphate metabolites which are excreted in urine, with only a small amount of the drug being eliminated unchanged .

Result of Action

The primary result of Naproxen’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the physiological processes associated with these symptoms .

Action Environment

The concentration of Naproxen in the environment depends on its physicochemical properties such as solubility and chemical stability as well as environmental properties . The octanol water distribution coefficients for Naproxen, measured across the environmentally relevant pH range, are low therefore the risk of bioaccumulation in aquatic organisms is also low . Overall, the weight of evidence suggests that Naproxen can be expected to be slowly degraded in the environment .

Biochemical Analysis

Biochemical Properties

Naproxen Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins, compounds that play a key role in inflammation and pain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human colon tumor cells through a cyclooxygenase (COX)-independent mechanism . It also showed improved solubility and higher absorption of drug molecules by biological membranes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. As a non-selective COX inhibitor, it binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been shown that the derivative with isopropyl ester had the best permeability through pigskin . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on the effects of NSAIDs on bone healing in animal models, it was found that the negative effects of NSAID after bone fracture on certain biomechanical properties of the healing bones was not statistically significant in mice compared with other animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. Conjugation with glucuronic acid is the major metabolic pathway for Naproxen, as it is true for many other drugs containing carboxylic acids . Thus the major metabolite of Naproxen in humans is naproxen-β-1-O-acyl glucuronide .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown that this compound has improved solubility and higher absorption of drug molecules by biological membranes . This suggests that it may interact with transporters or binding proteins that facilitate its localization or accumulation within cells.

Subcellular Localization

Given its role as a non-selective COX inhibitor, it is likely that it localizes to sites where COX enzymes are found, such as the endoplasmic reticulum and nuclear envelope

Preparation Methods

Synthetic Routes and Reaction Conditions

Naproxen Ethyl Ester can be synthesized through a direct Fischer esterification reaction. This involves reacting naproxen with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Continuous-flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Naproxen Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back to naproxen and ethanol.

    Oxidation: Exposure to strong oxidizing agents can lead to the formation of naproxen derivatives.

    Reduction: Reducing agents can modify the ester group, potentially forming different naproxen analogs.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Naproxen Ethyl Ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Naproxen Methyl Ester
  • Naproxen Isopropyl Ester
  • Ibuprofen Ethyl Ester

Comparison

Naproxen Ethyl Ester is unique due to its specific ester group, which can influence its pharmacokinetic properties. Compared to Naproxen Methyl Ester and Naproxen Isopropyl Ester, the ethyl ester may offer a balance between solubility and stability. When compared to Ibuprofen Ethyl Ester, this compound retains the anti-inflammatory properties of naproxen while potentially offering different absorption characteristics .

Properties

IUPAC Name

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAYRDBUUZOIU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185146
Record name Naproxen ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31220-35-6
Record name Naproxen ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31220-35-6
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Record name NAPROXEN ETHYL ESTER
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Synthesis routes and methods I

Procedure details

Ethanol (48 g) and palladium catalyst (5% palladium on carbon, 0,12 g) were stirred under a hydrogen atmosphere (10 bar) for 1 hour. The hydrogen was released and ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate (12,0 g, 43,8 mmol) was added. Hydrogen was charged to the reactor and the vessel was warmed to 160° C. (hydrogen pressure 20 bar). The reactor was stirred at 160° C. for 6 hours and the hydrogen was released. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 35% at 40% conversion of the starting material.
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Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there significant research interest in the enantioselective hydrolysis of Naproxen ethyl ester?

A1: Naproxen, the active form of this compound, exhibits chirality, meaning it exists in two mirror-image forms (enantiomers) designated as R and S. Crucially, only the S-enantiomer of Naproxen possesses the desired therapeutic properties. [, , , ] Therefore, developing efficient methods to separate or selectively synthesize the S-enantiomer from the racemic mixture is crucial for maximizing drug efficacy and minimizing potential side effects associated with the inactive R-enantiomer. []

Q2: What are the common approaches explored for the enantioselective synthesis of S-Naproxen from its ester?

A2: Researchers are actively investigating two primary strategies:

  • Enzymatic Resolution: This approach utilizes enzymes like lipases to selectively hydrolyze the ester bond of R-Naproxen ethyl ester, leaving the S-Naproxen ethyl ester largely untouched. This allows for the separation and purification of S-Naproxen. Studies have explored various lipases, including those from Bacillus strains and Candida antarctica lipase B (CALB). [, ]
  • Catalytic Antibodies: This innovative method involves developing antibodies that can specifically bind to and catalyze the hydrolysis of R-Naproxen ethyl ester. Researchers have successfully generated monoclonal and polyclonal antibodies demonstrating this capability. [, , ]

Q3: How does the reaction environment influence the efficiency of enzymatic resolution of this compound?

A3: Studies highlight that the reaction environment significantly impacts enzymatic activity and selectivity. For instance, conducting the lipase-catalyzed esterification of S-Naproxen ethyl ester in supercritical carbon dioxide (scCO2) demonstrated significantly improved conversion rates and reaction times compared to ambient conditions. [] This enhancement is attributed to the unique properties of scCO2, such as enhanced mass transfer and altered solvent behavior, which can positively influence enzyme activity. []

Q4: What is the significance of using haptens in generating catalytic antibodies for this compound hydrolysis?

A4: Haptens are small molecules designed to mimic the transition state of a desired chemical reaction. In the context of this compound, researchers designed a phosphonate hapten resembling the transition state of its hydrolysis. [] By conjugating this hapten to carrier proteins and using it to immunize mice, researchers could elicit the production of antibodies with a binding site complementary to the transition state of R-Naproxen ethyl ester hydrolysis. [] This approach leverages the immune system's natural ability to generate highly specific antibodies, tailoring them for catalytic activity.

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